molecular formula C22H27N3O3 B315276 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide

Cat. No.: B315276
M. Wt: 381.5 g/mol
InChI Key: DMLOAKORSAIVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain . This action can help ameliorate symptoms of neurodegenerative diseases by enhancing cholinergic neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide is unique due to its specific structural features and pharmacological profile. Its ability to inhibit acetylcholinesterase and provide neuroprotective effects distinguishes it from other similar compounds.

Properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C22H27N3O3/c1-17(2)22(27)25-14-12-24(13-15-25)20-11-7-6-10-19(20)23-21(26)16-28-18-8-4-3-5-9-18/h3-11,17H,12-16H2,1-2H3,(H,23,26)

InChI Key

DMLOAKORSAIVMV-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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